2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
Description
2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring (bearing a 6-methylpyrazin-2-yl group) and a pyrrolidine moiety. Such nitrogen-rich scaffolds are common in medicinal chemistry due to their ability to engage in hydrogen bonding and modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-methyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-14-12-18-13-16(20-14)23-8-10-24(11-9-23)17-19-5-4-15(21-17)22-6-2-3-7-22/h4-5,12-13H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTFKPNMPPCBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic molecule belonging to the class of pyrimidine derivatives. Its structural features include a pyrimidine core substituted with both a piperazine and a methylpyrazine group, contributing to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrimidine Core | Central structure providing stability and reactivity |
| Piperazine Moiety | Enhances solubility and receptor binding affinity |
| Methylpyrazine Group | Potentially involved in biological interactions |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors, potentially influencing cellular pathways associated with disease processes. For example, it has been hypothesized that this compound might inhibit certain kinases or interact with DNA, leading to anti-cancer effects.
Biological Activity
Research indicates several potential biological activities associated with this compound:
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. It appears to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
- Antimicrobial Properties : Preliminary data suggest that it may exhibit antibacterial and antifungal activities, although further studies are needed to confirm these effects.
- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress, potentially beneficial in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- Study on Anticancer Effects : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancers. The mechanism was linked to the activation of caspase pathways, indicating apoptosis induction.
- Antimicrobial Testing : A study evaluated the antimicrobial activity against several bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-(1-Piperazinyl)pyrimidine | Contains a piperazine-pyrimidine structure | Lacks the pyrrolidine group |
| 4-Methylpyrimidinone | Shares the pyrimidine core | Different substituents |
| 2-[4-(4,6-Dimethoxypyrimidin-2-yloxy)piperazin] | Similar core but different substituents | Contains methoxy groups |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and its analogues:
*Calculated based on analogous compounds.
Key Observations:
Substituent Impact: The target compound’s 6-methylpyrazin-2-yl group introduces additional nitrogen atoms, increasing polarity compared to the methyl-substituted analogue in . This may enhance water solubility but reduce membrane permeability.
Molecular Weight :
- The target compound’s higher molar mass (338.42 g/mol vs. 247.34 g/mol for ) reflects its extended substituents, which could influence bioavailability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
